An In-depth Technical Guide to 6-Chloro-2-naphthoic acid (CAS 5042-97-7): Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-2-naphthoic acid (CAS 5042-97-7): Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 6-Chloro-2-naphthoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, outlines detailed synthetic and purification protocols, provides an analysis of its spectral characteristics, and explores its significant applications.
Introduction and Significance
6-Chloro-2-naphthoic acid, with the CAS number 5042-97-7, is a halogenated aromatic carboxylic acid. Its rigid naphthalene core, combined with the reactivity of the carboxylic acid group and the influence of the chloro substituent, makes it a valuable building block in organic synthesis.[1][2][3] This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, ranging from pharmaceuticals to advanced materials.[4][5] Notably, it is recognized as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in medicinal chemistry.[4] Understanding the fundamental properties and synthetic routes of 6-Chloro-2-naphthoic acid is therefore essential for its effective utilization in research and development.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical properties of 6-Chloro-2-naphthoic acid is paramount for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5042-97-7 | [6] |
| Molecular Formula | C₁₁H₇ClO₂ | [6] |
| Molecular Weight | 206.63 g/mol | [4] |
| Physical Form | Solid, typically a powder | |
| Purity | Commercially available up to 95% | |
| Storage | Sealed in a dry place at room temperature | |
| LogP | 3.19140 | [6] |
| Hazard Codes | Xi (Irritant) | [6] |
Spectral Data Analysis
The NMR spectra are crucial for the structural elucidation and purity assessment of 6-Chloro-2-naphthoic acid.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent.[7][8]
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carboxyl carbon will resonate in the downfield region, typically between 165-185 ppm.[9][10] The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the chlorine will experience a downfield shift compared to the unsubstituted naphthalene.[9]
The IR spectrum of 6-Chloro-2-naphthoic acid will be characterized by the following key absorption bands:
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding.[11][12]
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Conjugation with the naphthalene ring system will likely place this peak towards the lower end of the range.[11][12]
-
C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions can be attributed to the C-O stretching and O-H bending vibrations, respectively.[11][12]
-
C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the 850-550 cm⁻¹ region.[11]
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
In electron ionization mass spectrometry (EI-MS), the mass spectrum of 6-Chloro-2-naphthoic acid is expected to show a prominent molecular ion peak [M]⁺ at m/z 206 and an isotopic peak [M+2]⁺ at m/z 208 with an intensity of about one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.
Common fragmentation pathways for carboxylic acids include:
-
Loss of •OH: A fragment ion at m/z 189, corresponding to the [M-OH]⁺ acylium ion.
-
Loss of •COOH: A fragment ion at m/z 161, corresponding to the [M-COOH]⁺ naphthyl cation.
-
Alpha-cleavage: Cleavage of the bond between the carboxyl group and the naphthalene ring.
Synthesis and Purification Protocols
Several synthetic routes can be envisaged for the preparation of 6-Chloro-2-naphthoic acid. Below are two plausible and detailed experimental protocols based on established organic chemistry reactions.
Synthesis via Haloform Reaction of 1-(6-chloronaphthalen-2-yl)ethanone
This method is a classic approach for the synthesis of carboxylic acids from methyl ketones.[13]
Caption: Synthetic workflow for the haloform reaction.
Experimental Protocol:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while maintaining the temperature below 10 °C.
-
Reaction: To the freshly prepared sodium hypobromite solution, add 1-(6-chloronaphthalen-2-yl)ethanone. Stir the mixture vigorously. An exothermic reaction may occur, and the temperature should be maintained between 50-70 °C with cooling if necessary. Continue stirring for an additional 30-60 minutes after the initial reaction subsides.
-
Work-up: Destroy the excess hypobromite by adding a solution of sodium bisulfite. Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.
-
Isolation: The crude 6-Chloro-2-naphthoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
Synthesis via Sandmeyer Reaction of 6-Amino-2-naphthoic acid
The Sandmeyer reaction is a reliable method for introducing a chloro-substituent onto an aromatic ring starting from an amino group.[14][15][16]
Caption: Synthetic workflow for the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization: Suspend 6-Amino-2-naphthoic acid in a mixture of concentrated hydrochloric acid and water.[17] Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases. Cool the mixture to room temperature. The product will precipitate. Collect the crude 6-Chloro-2-naphthoic acid by vacuum filtration, wash with water, and air dry.
Purification by Recrystallization
For obtaining high-purity 6-Chloro-2-naphthoic acid, recrystallization is the preferred method.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetic acid, or a mixture of ethanol and water are good starting points for carboxylic acids.
-
Dissolution: In a flask, add the crude solid and the minimum amount of boiling solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.[18][19]
Applications in Research and Development
6-Chloro-2-naphthoic acid is a versatile intermediate with applications in several areas of chemical science.
Pharmaceutical Synthesis
The primary application of 6-Chloro-2-naphthoic acid is as a key building block in the synthesis of pharmaceuticals.[2][20] Its structural motif is found in a number of biologically active molecules. It is particularly noted as a precursor for certain NSAIDs, where the naphthalene core is a common feature.[4] The presence of the chloro-substituent can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its lipophilicity and metabolic stability.
Materials Science
Aromatic carboxylic acids, such as 6-Chloro-2-naphthoic acid, are important monomers for the synthesis of high-performance polymers, including polyesters and polyamides. The rigid and planar naphthalene unit can impart enhanced thermal stability and mechanical strength to the resulting polymers. Its derivatives may also find use in the development of liquid crystal materials.[5]
Organic Synthesis Intermediate
Beyond its direct use in the synthesis of final products, 6-Chloro-2-naphthoic acid serves as a versatile intermediate for the synthesis of other complex organic molecules.[1][3] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, while the chloro-substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.
Safety and Handling
6-Chloro-2-naphthoic acid is classified as an irritant (Xi).[6] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
6-Chloro-2-naphthoic acid is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, plausible synthetic and purification methods, and key applications. The detailed protocols and spectral analysis information are intended to be a valuable resource for researchers and scientists working with this important compound.
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